molecular formula C11H9ClN2O2 B15386815 methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)prop-2-enoate

methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)prop-2-enoate

Cat. No.: B15386815
M. Wt: 236.65 g/mol
InChI Key: SXIDAOSLDRZLPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)prop-2-enoate is a synthetic heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core substituted with a chlorine atom at the 7-position and a methyl prop-2-enoate group at the 5-position. This structure combines a bicyclic aromatic system with an α,β-unsaturated ester, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)prop-2-enoate

InChI

InChI=1S/C11H9ClN2O2/c1-16-9(15)3-2-8-6-7-4-5-13-10(7)11(12)14-8/h2-6,13H,1H3

InChI Key

SXIDAOSLDRZLPL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=NC(=C2C(=C1)C=CN2)Cl

Origin of Product

United States

Biological Activity

Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)prop-2-enoate, also known as (E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₉ClN₂O₂. The compound features a pyrrolo[2,3-c]pyridine scaffold that is known for its bioactivity.

PropertyValue
Molecular FormulaC₁₁H₉ClN₂O₂
CAS Number1198098-49-5
Hazard ClassificationIrritant

Antitumor Activity

Research indicates that derivatives of pyrrolo[2,3-c]pyridine exhibit promising antitumor properties. In a study evaluating various pyrrolo derivatives, certain compounds demonstrated significant inhibition of tumor cell proliferation and induced apoptosis in cancer cell lines. Specifically, methyl derivatives showed enhanced activity against breast cancer cells by targeting fibroblast growth factor receptors (FGFRs), with IC50 values reported in the nanomolar range .

Antiviral Properties

Pyrrolo compounds have also been investigated for their antiviral activities. Studies have shown that these compounds can inhibit viral replication in various models. For instance, derivatives similar to this compound were tested against respiratory syncytial virus (RSV), revealing effective antiviral activity while maintaining low cytotoxicity towards host cells .

Analgesic and Anti-inflammatory Effects

The analgesic and anti-inflammatory potential of pyrrolo derivatives has been documented extensively. Some studies highlight their ability to inhibit pro-inflammatory cytokines and modulate pain pathways effectively. For example, fused pyrrole compounds demonstrated significant inhibition of inflammatory mediators in vitro, suggesting their potential use as therapeutic agents for pain management .

Case Studies

  • Antitumor Efficacy : A study involving a series of pyrrolo[2,3-c]pyridine derivatives found that specific modifications at the pyridine ring enhanced their cytotoxic effects on various cancer cell lines. The most active derivative exhibited an IC50 value of approximately 50 nM against breast cancer cells .
  • Antiviral Activity Against RSV : In vitro assays showed that certain pyrrolo derivatives could inhibit RSV replication significantly. The best-performing compound reduced viral load by over 80% at non-toxic concentrations .

Structure-Activity Relationship (SAR)

The structural modifications on the pyrrole and pyridine components play a critical role in determining the biological activity of these compounds. For instance:

  • Chlorine Substitution : The presence of chlorine at the 7-position enhances binding affinity to target proteins involved in tumor growth.
  • Acrylate Group : The acrylate moiety contributes to the overall reactivity and biological interactions of the compound.

Comparison with Similar Compounds

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b)

  • Structure : Chlorine at the 5-position and a carboxylic acid group at the 2-position.
  • Synthesis : 71% yield via multi-step reactions involving cyclization and functionalization .

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c)

  • Structure : Methoxy group at the 5-position instead of chlorine.
  • Synthesis : 80% yield, demonstrating that electron-donating substituents (e.g., methoxy) may enhance reaction efficiency compared to electron-withdrawing groups like chlorine .

Ester-Functionalized Pyrrole Derivatives

Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c)

  • Structure : Ethyl ester with a substituted pyrrole-pyrrole backbone.
  • Analytical Data : C, 69.52%; H, 6.10%; N, 15.86% (elemental analysis) .
  • Key Differences : The ethyl ester group may confer higher lipophilicity than the methyl ester in the target compound, influencing pharmacokinetic properties.

Ethyl 5-(3-aminophenyl)-1-(3-cyanopyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7a-c)

  • Structure: Similar ester functionality but with a cyano-substituted pyrrole.
  • Mass Spectrometry: m/z 454 (M+), indicating a larger molecular weight due to the cyano group .

Pyrrolo[2,3-d]pyrimidine Derivatives

1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-chloropyridin-2-yl)ethan-1-one (19)

  • Structure : Pyrrolo[2,3-d]pyrimidine core with fluorinated indole and chloropyridinyl groups.
  • Synthesis : 64% yield via coupling reactions, suggesting moderate efficiency compared to simpler pyrrolo[2,3-c]pyridine derivatives .

TLR7-9 Antagonists with Tetrahydropyrazolo[4,3-c]pyridine Moieties

  • Structure: 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile derivatives.
  • Application : These compounds target Toll-like receptors (TLRs) for treating systemic lupus erythematosus .
  • Key Differences : The tetrahydropyrazolo[4,3-c]pyridine core replaces the pyrrolo[2,3-c]pyridine system, altering ring strain and conformational flexibility.

Research Implications

The comparison highlights the critical role of substituents and core heterocycles in modulating chemical and biological properties. For instance:

  • Electron-withdrawing groups (e.g., Cl) : Reduce electron density, affecting aromatic electrophilic substitution pathways .
  • Ester groups : Methyl esters (target compound) may offer better metabolic stability than ethyl esters in drug design .
  • Ring systems : Pyrrolo[2,3-c]pyridine derivatives are structurally distinct from pyrimidine-based analogs, which may influence target selectivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)prop-2-enoate, and how can reaction conditions be optimized?

  • Answer : The synthesis involves multi-step organic reactions, including esterification of nicotinic acid derivatives, followed by oxidation and nucleophilic substitution. Key optimizations include:

  • Temperature control : Maintaining 0–5°C during oxidation steps to minimize side reactions.
  • pH adjustment : Using buffered solutions (pH 6–7) during nucleophilic substitutions to stabilize intermediates.
  • Flow chemistry : Continuous flow reactors improve heat dissipation and reaction homogeneity, enhancing yields (typically 65–75%) .
    • Characterization : Confirm purity via HPLC (>95%) and structural identity using 1H^1H-NMR (e.g., vinyl proton resonance at δ 6.8–7.2 ppm) and mass spectrometry (m/z 216.24) .

Q. What spectroscopic techniques are recommended for structural elucidation of this compound?

  • Answer :

  • 1H^1H- and 13C^{13}C-NMR : Identify the pyrrolopyridine core (e.g., aromatic protons at δ 7.5–8.5 ppm) and ester carbonyl (δ 165–170 ppm in 13C^{13}C-NMR).
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ at m/z 217.05.
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., crystal packing of the bicyclic system) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies may arise from:

  • Purity variability : Use orthogonal purification methods (e.g., prep-HPLC followed by recrystallization).
  • Assay specificity : Validate target engagement with competitive binding assays (e.g., SPR or ITC) and cellular thermal shift assays (CETSA).
  • Stoichiometric effects : Perform dose-response studies (e.g., IC50_{50} curves) across multiple cell lines to account for off-target effects .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of derivatives?

  • Answer :

  • Split-plot factorial design : Vary substituents (e.g., chloro vs. methoxy groups) and assess biological activity (e.g., IC50_{50}) in parallel.
  • Molecular docking : Prioritize derivatives with predicted binding affinity to target proteins (e.g., kinase domains).
  • In vivo validation : Use randomized block designs to control for metabolic variability in animal models .

Q. How can the environmental stability and degradation pathways of this compound be systematically evaluated?

  • Answer :

  • Abiotic degradation : Expose to UV light (λ = 254 nm) in aqueous solutions and monitor degradation products via LC-MS.
  • Biotic transformation : Incubate with soil microbiota and track metabolite formation (e.g., hydrolyzed ester intermediates).
  • Ecotoxicity assays : Use Daphnia magna or algal models to assess acute/chronic toxicity of degradation byproducts .

Methodological Considerations

  • Data contradiction analysis : Employ meta-analysis frameworks (e.g., PRISMA guidelines) to reconcile conflicting results across studies.
  • Advanced synthesis : For chiral analogs, use asymmetric catalysis (e.g., Pd-mediated cross-coupling) with enantiomeric excess verified by chiral HPLC .
  • Biological assays : Include positive/negative controls (e.g., kinase inhibitors for kinase-targeted studies) and validate results across ≥3 independent replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.